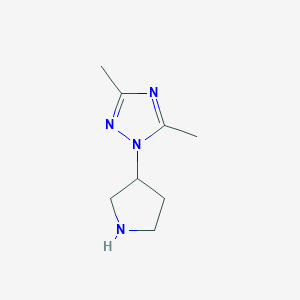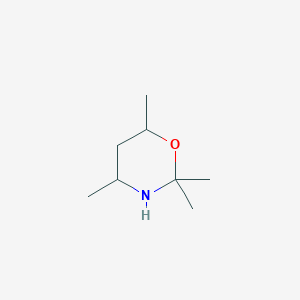
6-Hydroxy-2-mercapto-3-phenyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a molecular formula of C14H10N2O2S and a molecular weight of 270.31 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with various aldehydes or ketones in the presence of a catalyst . One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, in ethanol at reflux conditions . This method is efficient, inexpensive, and allows for easy removal of the catalyst by simple filtration .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazolinone core.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar core structure but lack the sulfanyl group, leading to different chemical and biological properties.
Quinazolinones: A broader class of compounds that includes various derivatives with different substituents on the quinazolinone core.
Uniqueness
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Properties
CAS No. |
1882-78-6 |
|---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-hydroxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-10-6-7-12-11(8-10)13(18)16(14(19)15-12)9-4-2-1-3-5-9/h1-8,17H,(H,15,19) |
InChI Key |
IFOMLWFOJKCWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
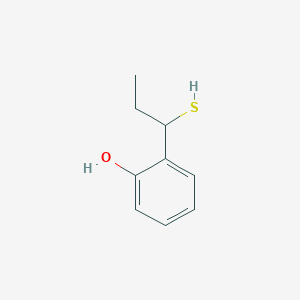
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
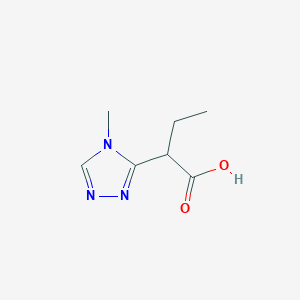
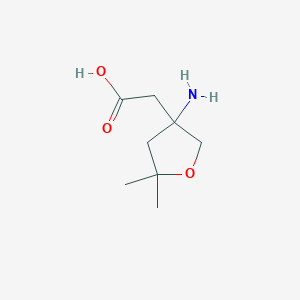
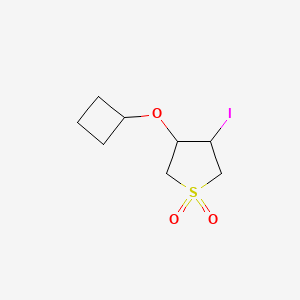

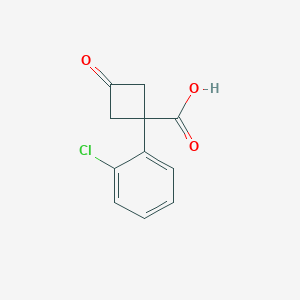
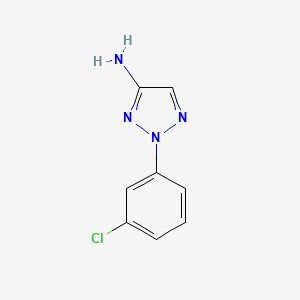
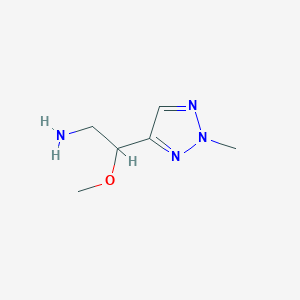
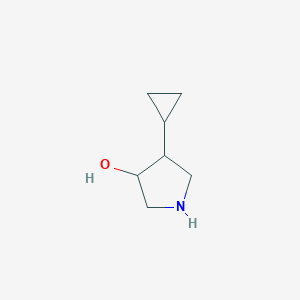
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
